Dimethyl-d6 Trisulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trideuterio-(trideuteriomethyltrisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHLKYXPLRWGSE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SSSC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312392 | |

| Record name | Trisulfide, di(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-93-5 | |

| Record name | Trisulfide, di(methyl-d3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisulfide, di(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl-d6 Trisulfide: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-d6 Trisulfide (DMTS-d6) is the deuterated analog of dimethyl trisulfide, a naturally occurring organosulfur compound. This technical guide provides a comprehensive overview of the physical and chemical properties of DMTS-d6, along with relevant experimental protocols and biological pathway interactions. The substitution of hydrogen with deuterium atoms makes DMTS-d6 a valuable tool in metabolic studies, mechanistic investigations, and as an internal standard in analytical chemistry.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some data, particularly for physical constants, may be for the non-deuterated form, Dimethyl Trisulfide (DMTS), and are used here as close approximations.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂D₆S₃ | [3] |

| Molecular Weight | 132.3 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Odor | Characteristic garlic-like | [4] |

| Boiling Point | Approximately 100 °C (for deuterated) 165-170 °C (for non-deuterated) | [4] |

| Density | Approximately 1.25 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; poorly soluble in water. | [4] |

Table 2: Chemical and Safety Properties of this compound

| Property | Description | Source |

| IUPAC Name | trideuterio-(trideuteriomethyltrisulfanyl)methane | [4] |

| CAS Number | 58069-93-5 | [4] |

| SMILES | C(S(SC([2H])([2H])[2H])([2H])([2H])[2H]) | [4] |

| InChI Key | YWHLKYXPLRWGSE-WFGJKAKNSA-N | [4] |

| Stability | Generally stable under normal conditions, but sensitive to light and heat, which can lead to decomposition. | [4] |

| Reactivity | Reacts with strong oxidizing agents. Can undergo disproportionation to form dimethyl disulfide and elemental sulfur. Acts as a nucleophile in reactions with electrophiles. | [4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a deuterated methyl source with elemental sulfur.[4] Below is a representative experimental protocol based on common synthetic routes for dialkyl trisulfides.

Objective: To synthesize this compound from Dimethyl-d6 Sulfide and elemental sulfur.

Materials:

-

Dimethyl-d6 Sulfide ((CD₃)₂S)

-

Elemental Sulfur (S₈)

-

Inert solvent (e.g., Toluene or Xylene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add Dimethyl-d6 Sulfide and elemental sulfur in a molar ratio of approximately 1:1. Add an appropriate volume of an inert, high-boiling solvent.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120°C with vigorous stirring.[4] The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the trisulfide and the consumption of starting materials.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.[1]

Analytical Methodology: GC-MS Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the expected fragments of this compound (e.g., m/z 30-200).

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in the mass spectrum. The deuterated nature of the compound will result in a characteristic mass shift compared to its non-deuterated analog.

Biological Signaling Pathways

Dimethyl Trisulfide is known to be involved in several biological pathways, most notably as a cyanide antidote and through its interaction with the TRPA1 ion channel.

Cyanide Detoxification Pathway

Dimethyl Trisulfide acts as a potent cyanide antidote by donating a sulfur atom to convert toxic cyanide (CN⁻) into the much less toxic thiocyanate (SCN⁻).[5][6] This reaction can be catalyzed by the mitochondrial enzyme rhodanese.[7]

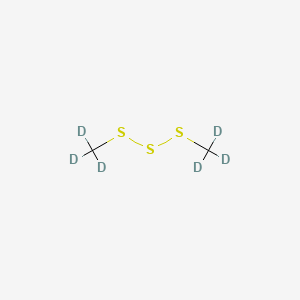

Caption: Cyanide detoxification by this compound.

TRPA1 Ion Channel Activation and Downstream Effects

Dimethyl Trisulfide has been shown to activate the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[8] This activation can lead to various physiological responses, including analgesia.[8] Furthermore, there is evidence suggesting a potential interaction with the endocannabinoid system.[9]

Caption: DMTS interaction with TRPA1 and potential downstream effects.

Conclusion

This compound is a stable, deuterated organosulfur compound with significant applications in scientific research. Its distinct physical and chemical properties, coupled with its involvement in important biological pathways, make it a valuable molecule for studies in toxicology, pharmacology, and analytical chemistry. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Further research to refine its physical constants and explore its full range of biological activities is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Buy this compound (EVT-1461937) | 58069-93-5 [evitachem.com]

- 5. Method Validation and Dissipation Behaviour of Dimethyl Disulphide (DMDS) in Cucumber and Soil by Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trisulfide synthesis by S-S coupling [organic-chemistry.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis methods for deuterated dimethyl trisulfide.

An In-depth Technical Guide to the Synthesis of Deuterated Dimethyl Trisulfide (DMTS-d6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for deuterated dimethyl trisulfide (DMTS-d6), a crucial internal standard for mass spectrometry-based quantitative analysis and a valuable tracer in metabolic studies. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Dimethyl trisulfide (DMTS) is a volatile organosulfur compound found in various natural sources and is of interest for its biological activities. Its deuterated isotopologue, dimethyl-d6 trisulfide (CD₃SSCD₃), is an indispensable tool in analytical chemistry and drug metabolism studies, allowing for precise quantification of the non-deuterated compound in complex biological matrices. This guide outlines the feasible and documented methods for the synthesis of DMTS-d6.

Synthetic Pathways

The synthesis of DMTS-d6 can be approached through a multi-step process, primarily involving the preparation of a deuterated C1 synthon, followed by the formation of a disulfide, and finally, the insertion of a third sulfur atom. The most practical and well-documented approaches are illustrated below.

Overall Synthetic Workflow

The logical flow for the synthesis of DMTS-d6 typically begins with a commercially available deuterated starting material, such as deuterated methanol or deuterated dimethyl sulfoxide, to introduce the deuterium labels. This is followed by the formation of a key intermediate, deuterated dimethyl disulfide (DMDS-d6), which is then converted to the final product, DMTS-d6.

Dimethyl-d6 Trisulfide: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Dimethyl-d6 Trisulfide (DMTS-d6), a deuterated isotropic analogue of Dimethyl Trisulfide (DMTS). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its applications and the biological pathways of its non-deuterated counterpart.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Dimethyl Trisulfide in various biological and environmental samples.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 58069-93-5 | [1][2][3] |

| Molecular Formula | C₂D₆S₃ | [1][2][3] |

| Molecular Weight | 132.3 g/mol | [1][2][3] |

| Synonyms | Di(methyl-d3) Trisulfide | [2][3] |

Applications in Research and Drug Development

This compound serves as a crucial tool in various research and development domains:

-

Analytical Chemistry: It is widely used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Pharmacokinetic Studies: As a stable isotope-labeled internal standard, it is instrumental in pharmacokinetic studies to accurately determine the concentration of DMTS in biological matrices.

-

Tracer Compound: Its isotopic labeling allows it to be used as a tracer in metabolic studies to investigate the fate of DMTS in biological systems.[1]

The non-deuterated form, Dimethyl Trisulfide, has been investigated for several therapeutic applications, including:

-

Cyanide Antidote: DMTS acts as a sulfur donor to convert cyanide to the less toxic thiocyanate.[1]

-

Anti-inflammatory Agent: Studies have shown its potential in reducing inflammation.

-

Neuropathic Pain Treatment: Research suggests its analgesic effects in models of neuropathic pain.

Experimental Protocols

Quantification of Dimethyl Trisulfide in Blood using this compound as an Internal Standard by GC-MS

This protocol outlines a method for the determination of Dimethyl Trisulfide (DMTS) in whole blood using this compound (DMTS-d6) as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dimethyl Trisulfide (DMTS) standard

-

This compound (DMTS-d6) internal standard solution (e.g., 10 mM in methanol)

-

Whole blood samples

-

Deionized water

-

Methanol

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 100 µL of whole blood, add 400 µL of deionized water to dilute the sample.

-

Spike the diluted sample with a known concentration of the this compound internal standard solution.

-

-

Extraction (Stir Bar Sorptive Extraction - SBSE):

-

Add a magnetic stir bar coated with polydimethylsiloxane (PDMS) to the sample vial.

-

Stir the sample at room temperature for a defined period (e.g., 60 minutes) to allow the analytes to adsorb to the stir bar.

-

Remove the stir bar, gently dry it, and place it in a thermal desorption tube.

-

-

GC-MS Analysis:

-

Thermal Desorption: The analytes are thermally desorbed from the stir bar and transferred to the GC inlet.

-

Gas Chromatography:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 40°C, hold for 1 minute, then ramp to 250°C at 20°C/min, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor the following ions:

-

DMTS: m/z 126 (quantifier) and 94 (qualifier)

-

DMTS-d6: m/z 132 (quantifier) and 100 (qualifier)

-

-

-

-

Quantification:

-

Create a calibration curve by analyzing a series of DMTS standards of known concentrations containing a fixed concentration of the DMTS-d6 internal standard.

-

Calculate the concentration of DMTS in the blood samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways of Dimethyl Trisulfide

Disclaimer: The following information pertains to the non-deuterated Dimethyl Trisulfide (DMTS). This compound is typically used as a tool to study the pharmacokinetics and mechanisms of DMTS.

DMTS has been shown to exert its biological effects through various signaling pathways. One of the key pathways involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .

Caption: Signaling pathway of Dimethyl Trisulfide via TRPA1 activation.

Activation of the TRPA1 channel by DMTS leads to an influx of calcium ions (Ca²⁺) into sensory neurons. This influx triggers the release of neuropeptides, such as Substance P, which are involved in pain signaling and inflammation. The modulation of this pathway is thought to be responsible for the observed analgesic and anti-inflammatory effects of DMTS.

References

The Ubiquitous Flavor Compound: A Technical Guide to Dimethyl Trisulfide in Food

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Dimethyl trisulfide (DMTS), a volatile organosulfur compound, is a significant contributor to the aroma and flavor profiles of a wide array of food products. Its presence can be desirable, imparting characteristic notes to certain cheeses and cooked vegetables, or undesirable, leading to off-flavors in beverages like beer and wine. This technical guide provides a comprehensive overview of the natural occurrence of DMTS in various foods, details the analytical methodologies for its quantification, and illustrates its primary formation pathways.

Quantitative Occurrence of Dimethyl Trisulfide in Food Products

The concentration of dimethyl trisulfide in food is highly variable, influenced by factors such as the food matrix, processing methods (e.g., heating, fermentation), and storage conditions. The following tables summarize the reported concentrations of DMTS in various food categories.

Table 1: Concentration of Dimethyl Trisulfide in Vegetables

| Vegetable | Concentration Range (µg/kg) | Notes |

| Chinese Chive | 10,623.3 | High concentration contributes to its characteristic strong flavor. |

| Cabbage (Cooked) | Major aroma component | Concentration increases with cooking time. |

| Broccoli (Raw & Cooked) | Identified as a key odorant | Levels are affected by cooking methods, with a general reduction upon heating.[1] |

| Cauliflower (Cooked) | Identified as a key odorant | A major contributor to the "sulfur" aroma.[2] |

| Onion (Dried) | 6.86 - 66.74 (µg/g solids) | Concentration of DMTS increases during thermal drying.[3] |

| Onion (Fresh-cut, stored at 25°C) | Highest concentration in bulb | Storage temperature and cutting style affect DMTS levels.[4] |

| Garlic | 0.0087% - 0.0093% | Present in both single clove and multi-clove garlic.[5][6] |

Table 2: Concentration of Dimethyl Trisulfide in Dairy and Meat Products

| Product | Concentration Range | Notes |

| UHT Milk | Substantially higher than raw or pasteurized milk | Formed during thermal processing.[7][8][9] |

| Raw Milk (3.25% fat) | 36.7 ng/kg | [9] |

| Pasteurized Milk | 16.6 ng/kg | [9] |

| Cheese (Parmigiano Reggiano) | Identified as a volatile aroma compound | Contributes to the characteristic flavor profile. |

Table 3: Concentration of Dimethyl Trisulfide in Beverages

| Beverage | Concentration Range (µg/L) | Notes |

| Wine (Red and White) | Not Detected - 0.9 | Concentrations can increase during storage.[10] |

| Beer | Flavor threshold: 10-100 ppt | Can contribute to "sulfury" or "rotten vegetable" off-flavors.[11] |

| Aged Beer | Can increase significantly | Precursors in malt and from yeast metabolism contribute to its formation.[12][13] |

| Sake | Odor threshold: 0.18 | Associated with an unpalatable aroma in stale sake. |

Experimental Protocols for Dimethyl Trisulfide Analysis

The quantification of the highly volatile and often low-concentration DMTS in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds in a variety of food matrices, including vegetables, dairy products, and beverages.[1][14][15]

1. Sample Preparation:

- Homogenize 2-3 g of the solid food sample. For liquid samples, use 5-10 mL.

- Place the prepared sample into a 20 mL headspace vial.

- Add a saturated NaCl solution (if necessary, to improve the release of volatiles).

- Add a known concentration of an internal standard (e.g., deuterated DMTS or another sulfur compound like ethyl methyl sulfide) for accurate quantification.

- Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

- Equilibrate the sample vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) in an autosampler with agitation.

- Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

- Thermally desorb the extracted analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a few minutes.

- Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or equivalent).

- Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute.

- Detect and identify DMTS using a mass spectrometer in scan or selected ion monitoring (SIM) mode. The characteristic ions for DMTS (m/z 126, 94, 79, 45) are used for identification and quantification.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a highly sensitive technique suitable for trace-level analysis of volatile and semi-volatile compounds in liquid samples like beverages and milk.[16][17]

1. Sample Preparation:

- Place 10 mL of the liquid sample into a 20 mL vial.

- Add a known amount of internal standard.

- For complex matrices like milk, protein precipitation using an acid (e.g., trichloroacetic acid) may be necessary, followed by centrifugation.

2. SBSE Procedure:

- Add a polydimethylsiloxane (PDMS)-coated stir bar to the sample vial.

- Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) at a controlled temperature.

3. Thermal Desorption and GC-MS Analysis:

- Remove the stir bar from the sample, rinse with deionized water, and gently dry with a lint-free tissue.

- Place the stir bar in a thermal desorption tube.

- Thermally desorb the analytes in a thermal desorption unit (TDU) connected to the GC-MS system. The TDU is rapidly heated to a high temperature (e.g., 250-300°C) to transfer the analytes to the GC column.

- The GC-MS analysis proceeds as described in the HS-SPME protocol.

Formation Pathways of Dimethyl Trisulfide

DMTS in food is primarily formed through two main pathways: the degradation of sulfur-containing amino acids, particularly methionine, and the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides.

Thermal Degradation of Methionine

During the heating of food, the amino acid methionine undergoes Strecker degradation, leading to the formation of methional. Methional is a key intermediate that can further react to produce methanethiol, which then oxidizes to form dimethyl disulfide (DMDS) and subsequently dimethyl trisulfide.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavor-active compounds potentially implicated in cooked cauliflower acceptance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. seejph.com [seejph.com]

- 4. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of trace volatile sulfur compounds in milk by solid-phase microextraction and gas chromatography-pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 11. asbcnet.org [asbcnet.org]

- 12. bostonapothecary.com [bostonapothecary.com]

- 13. How low pH can intensify beta-damascenone and dimethyl trisulfide production through beer aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dimethyl-d6 Trisulfide in Modern Flavor and Off-Flavor Analysis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-d6 Trisulfide (DMTS-d6), the deuterated form of dimethyl trisulfide (DMTS), has emerged as an indispensable tool in the precise analysis of flavor and off-flavor profiles in a vast array of consumer products and pharmaceutical formulations. DMTS is a highly potent, volatile sulfur compound that can act as a double-edged sword: in trace amounts, it imparts desirable savory, meaty, and ripe notes, while at higher concentrations, it is responsible for unpleasant "off-odors" reminiscent of cooked cabbage, onion, or even decay.[1][2] The accurate quantification of DMTS is therefore critical for quality control, product development, and stability testing. This technical guide provides a comprehensive overview of the role of DMTS-d6 in flavor and off-flavor analysis, detailing its application as an internal standard, experimental protocols for its use, and the underlying principles of sulfur compound perception.

The Chemistry and Significance of Dimethyl Trisulfide

Dimethyl trisulfide (CH₃SSSCH₃) is a naturally occurring organosulfur compound found in a wide variety of foods, including vegetables from the Allium and Brassica families (e.g., onions, garlic, cabbage, broccoli), dairy products like cheese, and fermented beverages such as beer and wine.[1][3][4] It is also a product of the thermal degradation of sulfur-containing amino acids like methionine.[5] Its extremely low odor threshold, detectable by the human nose at levels as low as one part per trillion, underscores its significant impact on the sensory properties of foods and other products.[1][4]

The deuterated analog, this compound (CD₃SSSCH₃), is synthesized to have its hydrogen atoms replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

The Gold Standard: Stable Isotope Dilution Assay (SIDA)

The use of stable isotope-labeled internal standards in a technique known as Stable Isotope Dilution Assay (SIDA) is widely recognized as the most accurate method for the quantification of volatile and semi-volatile compounds.[6] In this method, a known amount of the isotopically labeled compound (in this case, DMTS-d6) is added to the sample at the earliest stage of analysis. Because the labeled standard is chemically and physically almost identical to the native analyte (DMTS), it experiences the same losses during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural losses.

Quantitative Data: Dimethyl Trisulfide in Flavor and Off-Flavor

The concentration of DMTS can vary significantly across different food matrices, influencing whether its contribution is perceived as positive or negative. The following tables summarize typical concentration ranges and odor thresholds of DMTS in various food products.

| Food/Beverage | Typical Concentration Range | Flavor/Off-Flavor Contribution | Reference(s) |

| Beer | Undetected to >1 µg/L | Off-flavor (stale, sulfury) | [7] |

| Wine | Undetected to 0.9 µg/L | Off-flavor (cooked vegetables) | [7] |

| Sake | Variable | Off-flavor ("hineka" - stale) | [8] |

| Cooked Cabbage | Major aroma component | Characteristic cooked flavor | [9] |

| Cooked Onion/Garlic | 20 ppm (in flavor formulations) | Pungent, savory notes | [1] |

| Roast Beef | 5 ppm (in flavor formulations) | Enhances savory, meaty notes | [1] |

| Cheddar Cheese | 3 ppm (in flavor formulations) | Contributes to aged, sharp flavor | [1] |

| Soy Protein Isolates | 45.5 - 60.1 ppb | Off-flavor (beany, sulfurous) | [10] |

| Matrix | Odor Threshold | Reference(s) |

| Beer | 0.1 µg/L | [7] |

| 10% Ethanol | 0.1 µg/L | [7] |

| Sake | 0.18 µg/L | [7] |

| Water | 0.008 ppb | [10] |

Experimental Protocols for DMTS Analysis using DMTS-d6

The accurate quantification of DMTS relies on robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds in liquid and solid matrices.

1. Sample Preparation:

-

Place 2-3 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of DMTS-d6 internal standard solution (e.g., 4.16 µg/mL in methanol).[11]

-

For liquid samples, an appropriate volume (e.g., 5 mL) is used. Dilution with water may be necessary for high-alcohol beverages to improve extraction efficiency.[5]

-

Addition of salt (e.g., NaCl) can enhance the release of volatile compounds from the sample matrix.[5]

2. HS-SPME Extraction:

-

Equilibrate the sample vial at a controlled temperature (e.g., 45°C) for a set time (e.g., 10 minutes).[11]

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 40 minutes) to adsorb the volatile compounds.[11]

3. GC-MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injector port of the gas chromatograph (e.g., 250°C for 10 minutes).[11]

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-WAX or DB-5MS capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[12][13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[11][13]

-

Oven Temperature Program: An initial temperature of 30-35°C held for 1-2 minutes, followed by a ramp (e.g., 5-10°C/min) to a final temperature of 225-250°C, held for a few minutes.[11][13]

-

-

Mass Spectrometer (MS) Conditions:

4. Quantification:

-

Calculate the concentration of DMTS based on the ratio of the peak area of the quantification ion for DMTS to that of the quantification ion for DMTS-d6, using a calibration curve prepared with known concentrations of DMTS and a fixed concentration of DMTS-d6.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

This technique offers higher extraction efficiency for less volatile compounds compared to SPME.

1. Sample Preparation:

-

Place a defined volume of the liquid sample (or an extract of a solid sample) into a vial.

-

Add a known amount of DMTS-d6 internal standard.

-

For blood samples, acidification (e.g., with nitric acid) is performed to denature proteins and release bound analytes.[14]

2. SBSE Extraction:

-

A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane - PDMS) is added to the sample.

-

The sample is stirred for a specific time (e.g., 60 minutes) to allow the analytes to be adsorbed onto the coating.

3. Thermal Desorption and GC-MS Analysis:

-

The stir bar is removed from the sample, rinsed, dried, and placed in a thermal desorption unit (TDU).

-

The analytes are thermally desorbed from the stir bar and transferred to the GC-MS system for analysis under conditions similar to those described for HS-SPME-GC-MS.

4. Quantification:

-

Quantification is performed using the same principle of isotopic dilution as in the HS-SPME method.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analysis of Dimethyl Trisulfide using this compound as an internal standard.

Caption: Workflow for HS-SPME-GC-MS analysis of DMTS using DMTS-d6.

Caption: Workflow for SBSE-GC-MS analysis of DMTS using DMTS-d6.

Flavor Perception of Sulfur Compounds

The perception of sulfur compounds like DMTS begins with their interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. Recent research has highlighted the crucial role of metal ions, particularly copper, in the detection of volatile sulfur compounds.[11][12] It is proposed that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the binding of the sulfur-containing odorant. This interaction triggers a conformational change in the receptor, initiating a signaling cascade.

The binding of the odorant to the OR activates an olfactory-specific G-protein (G_olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific odor.

Caption: Simplified signaling pathway for sulfur compound perception.

Conclusion

This compound is a critical analytical tool for any researcher, scientist, or professional involved in the study of flavor and off-flavor. Its use as an internal standard in Stable Isotope Dilution Assays provides unparalleled accuracy and precision in the quantification of the highly impactful aroma compound, Dimethyl Trisulfide. Understanding the principles of SIDA, employing robust analytical protocols, and appreciating the mechanisms of sulfur compound perception are essential for effective quality control, product development, and research in the food, beverage, and pharmaceutical industries. The methodologies and information presented in this guide offer a solid foundation for the successful application of this compound in these demanding fields.

References

- 1. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening and identification of precursor compounds of dimethyl trisulfide (DMTS) in Japanese sake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Human Metabolome Database: Showing metabocard for Dimethyl trisulfide (HMDB0013780) [hmdb.ca]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Enhanced Biological Potential of Deuterated Organosulfur Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, presents a compelling strategy to enhance the therapeutic potential of biologically active molecules. This technical guide delves into the burgeoning field of deuterated organosulfur compounds, exploring how this subtle atomic substitution can significantly modulate their pharmacokinetic and pharmacodynamic profiles. Organosulfur compounds, renowned for their diverse biological activities including antioxidant, anti-inflammatory, and anticancer effects, are prime candidates for deuteration. This guide provides an in-depth analysis of the underlying principles, synthesis methodologies, and biological evaluation of these novel entities. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and harness the potential of deuterated organosulfur compounds in modern therapeutics.

Introduction: The Deuterium Advantage in Organosulfur Chemistry

Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and medicine.[1] Prominent examples include allicin from garlic, sulforaphane from broccoli, and the essential endogenous antioxidant, glutathione.[2][3] These compounds exhibit a wide array of biological activities, making them attractive scaffolds for drug development.[1]

Deuteration, the strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), has emerged as a powerful tool in medicinal chemistry to improve the metabolic stability and overall pharmacokinetic profile of drug candidates.[4][5] The fundamental principle behind this approach is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of bond cleavage in metabolic reactions.[6] This can result in a longer drug half-life, reduced formation of potentially toxic metabolites, and an overall improved therapeutic window.[4][7]

This guide will explore the intersection of these two fields, focusing on the synthesis, biological activity, and therapeutic potential of deuterated organosulfur compounds.

The Kinetic Isotope Effect in Organosulfur Compounds

The primary rationale for deuterating organosulfur compounds lies in the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy for cleavage. This difference in bond strength becomes particularly significant in metabolic pathways where C-H bond breaking is the rate-determining step, a common occurrence in cytochrome P450 (CYP450) mediated oxidation.[6]

By strategically placing deuterium at metabolically vulnerable sites within an organosulfur molecule, it is possible to:

-

Decrease the rate of metabolism: This leads to a longer plasma half-life (t½) and increased overall drug exposure (AUC).[8]

-

Alter metabolic pathways: Deuteration can shift metabolism away from the formation of reactive or toxic metabolites, a phenomenon known as "metabolic switching".[8]

-

Enhance therapeutic efficacy: A more stable compound can maintain therapeutic concentrations for longer periods, potentially leading to improved efficacy and patient compliance through less frequent dosing.[4]

While specific quantitative data on the KIE in deuterated organosulfur compounds is still emerging in the scientific literature, the principles established with other deuterated drugs provide a strong foundation for expecting similar benefits.

Synthesis and Characterization of Deuterated Organosulfur Compounds

The synthesis of deuterated organosulfur compounds requires specialized methods to incorporate deuterium at specific molecular positions. General strategies include:

-

Use of deuterated starting materials: This is a straightforward approach where a commercially available deuterated precursor is used in a synthetic route.

-

Hydrogen-deuterium exchange reactions: These reactions involve the exchange of protons for deuterons from a deuterium source, often catalyzed by a metal or a base.

-

Reduction with deuterated reagents: Carbonyl groups or other reducible functionalities can be treated with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

General Experimental Protocol for Synthesis of Deuterated Diallyl Disulfide

The following is a representative, generalized protocol for the synthesis of a deuterated organosulfur compound, using deuterated diallyl disulfide as an example. Specific reaction conditions would require optimization.

-

Preparation of Deuterated Allyl Bromide: Commercially available deuterated allyl alcohol can be converted to deuterated allyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃).

-

Synthesis of Deuterated Sodium Thiocyanate: Reaction of sodium cyanide with elemental sulfur can be performed in a deuterated solvent to yield deuterated sodium thiocyanate.

-

Formation of Deuterated Diallyl Disulfide: The deuterated allyl bromide is then reacted with the deuterated sodium thiocyanate, followed by a reduction step to yield deuterated diallyl disulfide.

-

Purification: The crude product is purified using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

-

Characterization: The structure and purity of the deuterated diallyl disulfide are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The deuterium incorporation can be quantified by mass spectrometry and NMR analysis.

Biological Activity and Therapeutic Potential

The biological activities of organosulfur compounds are diverse and well-documented. Deuteration is expected to modulate these activities by altering their pharmacokinetic profiles, leading to enhanced therapeutic effects.

Antioxidant and Anti-inflammatory Activity

Many organosulfur compounds, such as allicin and diallyl trisulfide, are potent antioxidants and anti-inflammatory agents.[9][10] They often exert these effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12]

Table 1: Potential Impact of Deuteration on the Antioxidant Activity of Organosulfur Compounds

| Property | Non-Deuterated Organosulfur Compound | Expected Effect of Deuteration | Rationale |

| Nrf2 Activation | Activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[10][11] | Potentially prolonged activation of the Nrf2 pathway. | Increased metabolic stability could lead to sustained interaction with Keap1, the repressor of Nrf2. |

| IC50 (Antioxidant) | Compound-specific. | Potentially lower IC50 in cellular assays over time. | A longer intracellular half-life could lead to a more sustained antioxidant effect. |

| In vivo Efficacy | Demonstrates antioxidant and anti-inflammatory effects in animal models. | Enhanced and prolonged antioxidant and anti-inflammatory effects. | Improved pharmacokinetic profile leading to higher and more sustained plasma and tissue concentrations. |

Anticancer Activity

Organosulfur compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) have shown promising anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[11]

Table 2: Potential Impact of Deuteration on the Anticancer Activity of Organosulfur Compounds

| Property | Non-Deuterated Organosulfur Compound | Expected Effect of Deuteration | Rationale |

| IC50 (Antiproliferative) | Compound-specific. | Potentially lower IC50 with longer incubation times. | Increased stability could lead to a more potent and sustained antiproliferative effect. |

| Apoptosis Induction | Induces apoptosis in various cancer cell lines. | Potentially enhanced and more sustained induction of apoptosis. | A longer half-life could lead to prolonged activation of apoptotic pathways. |

| In vivo Tumor Growth Inhibition | Inhibits tumor growth in animal models. | Greater and more sustained tumor growth inhibition. | Improved pharmacokinetic profile leading to higher and more sustained concentrations at the tumor site. |

Signaling Pathways

The biological effects of organosulfur compounds are mediated through their interaction with various cellular signaling pathways. A key pathway influenced by many of these compounds is the Nrf2-Keap1 pathway, which is central to the cellular antioxidant response.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic organosulfur compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a deuterated organosulfur compound in comparison to its non-deuterated analog using liver microsomes.

-

Materials:

-

Test compounds (deuterated and non-deuterated organosulfur compound)

-

Liver microsomes (human, rat, or other species)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure:

-

Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Compare the t½ of the deuterated compound to its non-deuterated counterpart to determine the effect of deuteration on metabolic stability.

-

Cell Viability (MTT) Assay

This protocol describes a general method to assess the cytotoxicity of a deuterated organosulfur compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (deuterated and non-deuterated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the deuterated and non-deuterated organosulfur compounds for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

-

Future Perspectives and Conclusion

The application of deuterium in the design of novel organosulfur-based therapeutics is a promising and largely untapped area of research. While the foundational principles of the kinetic isotope effect are well-established, the systematic evaluation of deuterated organosulfur compounds is still in its early stages. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader range of deuterated organosulfur compounds are needed to establish clear structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise effects of deuteration on the interaction of these compounds with their biological targets and their modulation of signaling pathways will be crucial.

-

Preclinical and Clinical Development: Promising deuterated candidates should be advanced into preclinical and, ultimately, clinical studies to validate their therapeutic potential in human diseases.

References

- 1. Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]

- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the garlic compound S-allylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diallyl Trisulfide Protects Rat Brain Tissue against the Damage Induced by Ischemia-Reperfusion through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]

- 11. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Antioxidant effects of diallyl trisulfide on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl-d6 Trisulfide: A Prospective Next-Generation Cyanide Antidote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The focus of this technical guide is on Dimethyl Trisulfide (DMTS) as a potential cyanide antidote, due to the absence of publicly available research on the therapeutic effects of its deuterated form, Dimethyl-d6 Trisulfide (d6-DMTS). The potential of d6-DMTS as an enhanced therapeutic agent is discussed based on established principles of deuteration in pharmacology.

Introduction

Cyanide is a rapidly acting and highly lethal chemical agent that poses a significant threat in both industrial and mass casualty scenarios. The current standard of care for cyanide poisoning often involves intravenous administration, which can be impractical in pre-hospital settings. Dimethyl trisulfide (DMTS), a naturally occurring organosulfur compound found in plants like garlic and onions, has emerged as a promising, next-generation cyanide countermeasure that can be administered intramuscularly.[1][2] This guide provides a comprehensive overview of the existing research on DMTS, its mechanism of action, efficacy data from preclinical studies, and detailed experimental protocols. Furthermore, it explores the prospective therapeutic advantages of its deuterated analog, this compound (d6-DMTS).

Mechanism of Action: Sulfur Donation for Cyanide Detoxification

The primary mechanism by which DMTS counteracts cyanide toxicity is through the donation of a sulfur atom to convert cyanide (CN⁻) into the significantly less toxic thiocyanate (SCN⁻).[1][3] This process is catalyzed by the endogenous enzyme rhodanese, which is predominantly found in the mitochondria of the liver and kidneys.[1] However, a key advantage of DMTS over traditional sulfur donors like sodium thiosulfate is its ability to detoxify cyanide with high efficiency even in the absence of rhodanese.[3][4] This suggests a reduced dependence on enzymatic pathways, which could be beneficial in severe poisoning cases where enzymatic activity may be compromised.

dot

Caption: Proposed mechanism of DMTS in cyanide detoxification.

Quantitative Efficacy Data

The efficacy of DMTS has been evaluated in various animal models, consistently demonstrating significant protection against lethal doses of cyanide. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of DMTS vs. Sodium Thiosulfate

| Compound | Condition | Efficacy Relative to Sodium Thiosulfate | Reference |

| DMTS | With Rhodanese | >40x higher | [4] |

| DMTS | Without Rhodanese | ~80x higher | [4] |

Table 2: In Vivo Efficacy of Intramuscular DMTS in a Mouse Model

| Antidote (100 mg/kg) | Antidotal Potency Ratio (APR) | Reference |

| Sodium Thiosulfate | 1.1 | [4] |

| DMTS | 3.3 | [4] |

| APR = LD₅₀ of cyanide with antidote / LD₅₀ of cyanide without antidote |

Table 3: Survival Rates in a Swine Model of Acute Cyanide Toxicity

| Treatment | Survival Rate | Reference |

| Saline (Control) | 0% | [5] |

| DMTS (Intramuscular) | 83.3% | [5] |

| Saline (Control) | 30% | [6] |

| DMTS (Intramuscular, aqueous) | 90% | [6] |

Table 4: Efficacy of Intranasal DMTS in a Swine Model

| Treatment | Outcome | Reference |

| DMTS (Intranasal) | Significantly improved survival (p=0.0098) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative experimental protocols from key studies on DMTS.

Protocol 1: In Vitro Sulfur Donor Activity Assay

-

Objective: To determine the rate of thiocyanate formation from cyanide in the presence of a sulfur donor (DMTS or sodium thiosulfate), with and without the enzyme rhodanese.

-

Materials: Potassium cyanide (KCN), DMTS, sodium thiosulfate, rhodanese enzyme, phosphate buffer (pH 7.4), colorimetric reagent (e.g., ferric nitrate).

-

Procedure:

-

Prepare reaction mixtures containing phosphate buffer, KCN, and either DMTS or sodium thiosulfate.

-

For enzymatic reactions, add a standardized amount of rhodanese to the mixture.

-

Incubate the reactions at a controlled temperature (e.g., 37°C).

-

At specified time points, stop the reaction (e.g., by adding formaldehyde).

-

Add a colorimetric reagent that reacts with the newly formed thiocyanate to produce a colored product.

-

Measure the absorbance of the solution using a spectrophotometer at the appropriate wavelength.

-

Calculate the concentration of thiocyanate formed and determine the reaction rate.

-

Protocol 2: In Vivo Efficacy in a Mouse Model (Antidotal Potency Ratio)

-

Objective: To determine the protective effect of DMTS against a lethal dose of cyanide in mice.

-

Animals: CD-1 mice.

-

Materials: Potassium cyanide (KCN) solution, DMTS solution, sterile saline.

-

Procedure:

-

Determine the median lethal dose (LD₅₀) of KCN administered subcutaneously.

-

Divide mice into treatment groups: vehicle control (saline) and DMTS.

-

Administer DMTS intramuscularly at a predetermined dose (e.g., 100 mg/kg).

-

After a short interval (e.g., 1 minute), administer varying doses of KCN subcutaneously to different subgroups.

-

Observe the animals for a specified period (e.g., 24 hours) and record mortality.

-

Calculate the LD₅₀ of KCN in the presence of the DMTS treatment.

-

The Antidotal Potency Ratio (APR) is calculated as the LD₅₀ of KCN with DMTS divided by the LD₅₀ of KCN without DMTS.

-

dot

Caption: Experimental workflow for determining the Antidotal Potency Ratio (APR).

Protocol 3: Efficacy in a Large Animal (Swine) Model

-

Objective: To evaluate the efficacy of intramuscular DMTS in a clinically relevant large animal model of severe cyanide toxicity.

-

Animals: Yorkshire cross swine.

-

Procedure:

-

Anesthetize and instrument swine for continuous monitoring of hemodynamics, vital signs, and laboratory values.

-

Allow animals to acclimate and breathe spontaneously.

-

Initiate a continuous infusion of potassium cyanide until the onset of apnea.

-

At a set time post-apnea (e.g., 5 minutes), administer intramuscular DMTS or a saline control.

-

Monitor physiological parameters, blood lactate levels, and time to return to spontaneous breathing.

-

A subset of surviving animals can be monitored for long-term outcomes, including neurological and muscle integrity assessments.

-

Pharmacokinetics and Blood-Brain Barrier Penetration

A significant advantage of DMTS is its lipophilic nature, which allows it to readily penetrate cell membranes and the blood-brain barrier, a critical target for cyanide's toxic effects.[1] Studies in mice have shown that after intramuscular injection, DMTS is rapidly absorbed into the blood (within 5 minutes) and quickly penetrates the brain (within 10 minutes).[8] This rapid central nervous system availability is a crucial feature for an effective cyanide antidote.

The Potential of this compound (d6-DMTS)

While no direct studies on the efficacy of d6-DMTS as a cyanide antidote have been published, the principle of deuteration offers a compelling rationale for its investigation. Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can alter its metabolic profile, a phenomenon known as the "kinetic isotope effect."

dot

Caption: The theoretical advantage of deuterating DMTS.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism, replacing hydrogen with deuterium can slow down this process. This can lead to:

-

Increased half-life: A slower rate of metabolism can result in the drug remaining in the system for a longer period.

-

Enhanced bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the active drug reaching systemic circulation.

-

Prolonged therapeutic effect: A longer half-life can extend the duration of the drug's beneficial effects.

For DMTS, deuteration of the methyl groups to create d6-DMTS could potentially slow its metabolic degradation, leading to a more sustained plasma concentration and a longer window of therapeutic activity against cyanide. This could be particularly advantageous in scenarios of ongoing cyanide exposure or in cases where repeated dosing might otherwise be necessary.

Future Directions and Conclusion

DMTS has demonstrated significant promise as a rapidly acting, intramuscularly administered antidote for cyanide poisoning. Its high efficiency as a sulfur donor, even without enzymatic catalysis, and its ability to penetrate the blood-brain barrier make it a strong candidate for further development.

The logical next step in this line of research is the investigation of this compound. Preclinical studies are warranted to:

-

Compare the pharmacokinetic profiles of DMTS and d6-DMTS.

-

Evaluate the in vitro and in vivo efficacy of d6-DMTS as a cyanide antidote.

-

Assess the safety profile of d6-DMTS.

Should these studies confirm the hypothesized benefits of deuteration, d6-DMTS could represent a significant advancement in the field of cyanide countermeasures, offering a more robust and longer-lasting treatment option for this critical chemical threat.

References

- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Antidotal efficacies of the cyanide antidote candidate dimethyl trisulfide alone and in combination with cobinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl trisulfide: A novel cyanide countermeasure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a 6-h N,N-Dimethyltryptamine (DMT) Infusion in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioural and physiological assessments of dimethyl trisulfide treatment for acute oral sodium cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide to the Thermal Decomposition of Dimethyl-d6 Trisulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of Dimethyl-d6 Trisulfide (DMTS-d6). Due to a lack of specific experimental data on the pyrolysis of this deuterated compound in the current literature, this guide synthesizes information from studies on its non-deuterated analogue, Dimethyl Trisulfide (DMTS), and other related organosulfur compounds. The methodologies, potential products, and reaction pathways described herein are based on established principles of thermal analysis and mass spectrometry, offering a predictive framework for researchers in this field.

Introduction

This compound is a deuterated form of a volatile organosulfur compound found in various natural sources and is of interest in fields such as flavor chemistry, atmospheric science, and as a potential therapeutic agent. Understanding its thermal stability and decomposition pathways is crucial for applications involving elevated temperatures, such as in chemical synthesis, and for analytical techniques like Gas Chromatography (GC) where thermal degradation can occur in the injection port. The deuterium labeling provides a valuable tool for mechanistic studies, allowing for the tracing of fragmentation patterns in mass spectrometry.

This guide outlines the expected thermal decomposition behavior of DMTS-d6, details appropriate experimental protocols for its investigation, and presents the data in a clear, structured format to aid in experimental design and data interpretation.

Proposed Thermal Decomposition Pathways

The thermal decomposition of dialkyl polysulfides is known to proceed through complex radical mechanisms. For Dimethyl Trisulfide, two primary decomposition routes are anticipated based on literature concerning similar compounds.

Route 1: Disproportionation

At lower temperatures, Dimethyl Trisulfide is known to undergo disproportionation, yielding Dimethyl Disulfide and Dimethyl Tetrasulfide. It is expected that DMTS-d6 will follow an analogous pathway.

Route 2: Pyrolysis at Elevated Temperatures

At higher temperatures, more extensive fragmentation is expected to occur. The pyrolysis of short-chain dialkyl polysulfides typically yields mercaptans, sulfides, and hydrogen sulfide. For DMTS-d6, the primary pyrolysis products are anticipated to be deuterated methanethiol (CD₃SH), dimethyl-d6 sulfide (CD₃SCD₃), and deuterium sulfide (D₂S). The initial pyrolysis temperature for non-deuterated DMTS has been reported to be 161°C at 1.0 MPa, suggesting a similar onset for DMTS-d6.

The following diagram illustrates the proposed primary thermal decomposition pathways for this compound.

Quantitative Data on Decomposition Products

While no specific quantitative data for the thermal decomposition of this compound has been found in the reviewed literature, the following table provides a template for organizing experimental results. An example with hypothetical data is included to illustrate its use. The primary analytical technique for obtaining such data would be Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Table 1: Hypothetical Quantitative Analysis of DMTS-d6 Thermal Decomposition Products by Py-GC/MS

| Pyrolysis Temperature (°C) | Decomposition Product | Chemical Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Relative Abundance (%) |

| 200 | Dimethyl-d6 Disulfide | C₂D₆S₂ | 100.24 | 8.5 | 65 |

| 200 | Dimethyl-d6 Tetrasulfide | C₂D₆S₄ | 164.36 | 12.2 | 35 |

| 400 | Dimethyl-d6 Sulfide | C₂D₆S | 68.19 | 5.1 | 45 |

| 400 | Deuterated Methanethiol | CD₄S | 52.14 | 4.3 | 30 |

| 400 | Dimethyl-d6 Disulfide | C₂D₆S₂ | 100.24 | 8.5 | 20 |

| 400 | Deuterium Sulfide | D₂S | 36.09 | 2.1 | 5 |

Experimental Protocols

A detailed experimental protocol for the analysis of this compound thermal decomposition is provided below. This protocol is based on standard methodologies for the Py-GC/MS analysis of volatile sulfur compounds.

4.1. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity, volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

For each pyrolysis experiment, deposit a precise volume (e.g., 1-5 µL) of the stock solution into a clean, deactivated pyrolysis sample cup.

-

Allow the solvent to evaporate completely under a gentle stream of inert gas (e.g., nitrogen or argon) at ambient temperature.

4.2. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Analysis

The following diagram outlines the general workflow for the Py-GC/MS experiment.

Table 2: Recommended Py-GC/MS Instrumental Parameters

| Parameter | Recommended Setting |

| Pyrolyzer | |

| Pyrolysis Temperature | 150°C - 600°C (in increments) |

| Temperature Ramp Rate | > 600°C/s (flash pyrolysis) |

| Pyrolysis Time | 10 - 20 seconds |

| Interface Temperature | 250°C |

| Gas Chromatograph | |

| Injection Port Temperature | 250°C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Split Ratio | 50:1 |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Temperature Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 30 - 300 |

| Scan Rate | 2 scans/second |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

4.3. Data Analysis

-

Product Identification: The eluted compounds are identified by comparing their mass spectra with reference spectra in the NIST/Wiley library and by interpreting the fragmentation patterns. The presence of deuterium will result in a mass shift of the molecular ion and fragment ions containing the CD₃ group.

-

Quantification: The relative abundance of each decomposition product is determined by integrating the peak area of its corresponding peak in the total ion chromatogram (TIC).

Conclusion

This technical guide provides a foundational understanding of the expected thermal decomposition products and pathways of this compound. While direct experimental data for this specific deuterated compound is not yet available, the information presented, based on analogous non-deuterated compounds, serves as a valuable resource for researchers. The detailed experimental protocols and data presentation formats are intended to facilitate the design and execution of studies aimed at elucidating the thermal decomposition of this compound, thereby contributing to a more complete understanding of its chemical behavior. Researchers are encouraged to use this guide as a starting point for their investigations and to publish their findings to enrich the scientific literature in this area.

Solubility of Dimethyl-d6 Trisulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl-d6 Trisulfide (CAS 58069-93-5), a deuterated analog of the naturally occurring organosulfur compound, Dimethyl Trisulfide. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse research and development settings, including its use as an internal standard in analytical chemistry and as a tracer in metabolic studies.

Due to a scarcity of publicly available quantitative solubility data for the deuterated form, this guide presents data for the non-deuterated Dimethyl Trisulfide (CAS 3658-80-8) as a close proxy. It is important to note that while the solubility is expected to be very similar, minor differences may exist due to the isotopic labeling.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility information for Dimethyl Trisulfide in a range of solvents. This data has been compiled from various chemical and safety data sheets.

| Solvent | Quantitative Solubility | Qualitative Solubility | Molar Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2] | - | ~792 mM[1][2] |

| Water | 1 mg/mL[1][2] | Very slightly soluble[3], Insoluble[4] | ~7.92 mM[1][2] |

| Ethanol | - | Soluble[3][5] | - |

| Methanol | - | Slightly Soluble[4] | - |

| Chloroform | - | Sparingly Soluble[4] | - |

| Propylene Glycol | - | Soluble[3][5] | - |

| Oils | - | Soluble[3][5] | - |

Note: The data presented above is for the non-deuterated Dimethyl Trisulfide. The molecular weight of this compound is approximately 132.30 g/mol , while that of Dimethyl Trisulfide is approximately 126.26 g/mol . This difference should be considered when utilizing this data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details a standardized procedure for determining the thermodynamic solubility of a compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for establishing the equilibrium solubility of a substance.

1. Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the exact weight of the added compound.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a consistent concentration in the supernatant.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully aspirate the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing these standards using a suitable analytical method, such as HPLC.

-

Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration by interpolating from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

3. Data Reporting:

-

The solubility should be reported in standard units such as mg/mL, g/L, or mol/L, along with the specific temperature at which the measurement was performed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility using the shake-flask method.

References

Isotopic Labeling with Deuterium for Mass Spectrometry: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling with deuterium, a non-radioactive isotope of hydrogen, has become an indispensable tool in mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of the principles, methodologies, and applications of deuterium labeling. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful techniques for proteomics, metabolic analysis, and pharmacokinetic studies. This document delves into the theoretical underpinnings of isotope dilution mass spectrometry and the kinetic isotope effect, offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and metabolic pathways.

Core Principles of Deuterium Labeling

The utility of deuterium-labeled compounds in quantitative mass spectrometry is founded on two key principles: their function as stable isotope-labeled internal standards (SIL-IS) and the kinetic isotope effect (KIE).

-

Stable Isotope-Labeled Internal Standards (SIL-IS): Deuterium-labeled molecules are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) workflows.[1][2] A known quantity of the deuterated analog of the analyte is added to a sample at the beginning of the sample preparation process.[3] Because the internal standard is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects, correcting for variability in sample preparation, chromatographic separation, and ionization efficiency.[1][3] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate and precise quantification can be achieved.[3]

-